An In-depth Technical Guide to the Molecular Structure and Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate
An In-depth Technical Guide to the Molecular Structure and Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridine-Acrylate Scaffold
(E)-ethyl 3-(pyridin-2-yl)acrylate belongs to a class of compounds that merge the key pharmacophoric features of a pyridine ring and an α,β-unsaturated ester. The pyridine moiety, a common motif in numerous biologically active molecules, imparts unique electronic properties and hydrogen bonding capabilities, influencing the compound's pharmacokinetic and pharmacodynamic profiles. The acrylate portion, a Michael acceptor, provides a reactive handle for covalent modification and polymerization. This combination makes (E)-ethyl 3-(pyridin-2-yl)acrylate a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and a functional monomer in polymer chemistry. Pyridine derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2]
Molecular Structure and Physicochemical Properties
The molecular structure of (E)-ethyl 3-(pyridin-2-yl)acrylate is characterized by a pyridine ring attached at the 2-position to an ethyl acrylate moiety in a trans or (E)-configuration across the double bond.
Molecular Formula: C₁₀H₁₁NO₂[3]
Molecular Weight: 177.20 g/mol [3]
IUPAC Name: ethyl (E)-3-(pyridin-2-yl)prop-2-enoate[3]
The planarity of the acrylate system, conjugated with the aromatic pyridine ring, influences the molecule's electronic distribution and reactivity. The nitrogen atom in the pyridine ring acts as a weak base and can participate in hydrogen bonding, which can be critical for molecular recognition in biological systems.
Table 1: Computed Physicochemical Properties of (E)-ethyl 3-(pyridin-2-yl)acrylate
| Property | Value | Source |
| XLogP3 | 1.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
| Exact Mass | 177.078978594 Da | PubChem[3] |
| Polar Surface Area | 39.2 Ų | PubChem[3] |
Note: These properties are computationally derived and provide an estimation of the molecule's behavior.
Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate: A Practical Approach
The synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate is most effectively achieved through olefination reactions, which form the carbon-carbon double bond. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the most reliable methods for this transformation, typically affording the desired (E)-isomer with high stereoselectivity when using stabilized phosphorus reagents.
The Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route
The Horner-Wadsworth-Emmons reaction is a superior method for the synthesis of α,β-unsaturated esters, offering a significant advantage over the traditional Wittig reaction due to the facile removal of the water-soluble phosphate byproduct.[4] This reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion. For the synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate, pyridine-2-carbaldehyde is reacted with the carbanion generated from triethyl phosphonoacetate.
The use of a stabilized phosphonate, such as triethyl phosphonoacetate, is crucial as it preferentially leads to the formation of the thermodynamically more stable (E)-alkene.[5]
Caption: Horner-Wadsworth-Emmons reaction mechanism.
This protocol is adapted from the synthesis of the analogous methyl ester and is expected to provide the desired ethyl ester in good yield.
Materials:
-
Pyridine-2-carbaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of the Phosphonate Carbanion: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) to the stirred THF. To this suspension, add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.
-
Reaction with Aldehyde: Cool the solution of the phosphonate carbanion back to 0 °C. Add a solution of pyridine-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Progression and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (E)-ethyl 3-(pyridin-2-yl)acrylate as a pure product.
Spectroscopic Characterization
¹H NMR (Expected):
-
Ethyl group: A triplet around 1.3 ppm (3H, -CH₃) and a quartet around 4.2 ppm (2H, -OCH₂-).
-
Vinylic protons: Two doublets in the range of 6.5-8.0 ppm. The proton on the carbon α to the carbonyl group will be further downfield. The large coupling constant (J ≈ 16 Hz) between these two protons will be characteristic of the (E)-configuration.
-
Pyridine protons: A complex multiplet pattern between 7.0 and 8.7 ppm, characteristic of a 2-substituted pyridine ring.
¹³C NMR (Expected):
-
Ethyl group: Signals around 14 ppm (-CH₃) and 60 ppm (-OCH₂-).
-
Carbonyl group: A signal around 166 ppm.
-
Vinylic carbons: Two signals in the olefinic region (120-145 ppm).
-
Pyridine carbons: Five signals in the aromatic region (120-155 ppm).
Infrared (IR) Spectroscopy (Expected):
-
C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.
-
C=C stretch (alkene): A medium absorption band around 1640 cm⁻¹.
-
C-H stretch (aromatic and vinylic): Above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Below 3000 cm⁻¹.
-
C-O stretch (ester): Strong bands in the 1100-1300 cm⁻¹ region.
Potential Applications in Drug Discovery and Materials Science
(E)-ethyl 3-(pyridin-2-yl)acrylate serves as a valuable scaffold for the development of novel therapeutic agents and functional materials.
Intermediate in Pharmaceutical Synthesis
The structural motif of a pyridine ring linked to a three-carbon chain is present in various pharmaceuticals. While not a direct precursor in the most common routes, the related compound, ethyl 3-(pyridin-2-ylamino)propanoate, is a key intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[4][5][6][7] The synthesis of this intermediate involves the reaction of 2-aminopyridine with ethyl acrylate.[4][5][6][7] This highlights the utility of the C3-pyridyl backbone in constructing biologically active molecules.
Potential as a Bioactive Scaffold
The inherent reactivity of the α,β-unsaturated ester system makes (E)-ethyl 3-(pyridin-2-yl)acrylate an interesting candidate for covalent inhibitors, where the Michael addition of a nucleophilic residue from a biological target can lead to irreversible binding. Furthermore, the pyridine ring can be readily modified to explore structure-activity relationships (SAR) and optimize potency and selectivity. The broader class of pyridine-containing compounds has been extensively investigated for a variety of biological activities, including:
-
Antimicrobial Activity: Pyridine derivatives are known to exhibit a broad spectrum of antibacterial and antifungal activities.[1][2][8][9][10]
-
Anticancer Activity: The pyridine nucleus is a key component of many approved and investigational anticancer drugs.[2]
Further biological evaluation of (E)-ethyl 3-(pyridin-2-yl)acrylate and its derivatives is warranted to explore its potential as a lead compound in these therapeutic areas.
Monomer for Functional Polymers
The acrylate functionality allows for the polymerization of (E)-ethyl 3-(pyridin-2-yl)acrylate to create polymers with pendant pyridine groups. These functional polymers can have applications in areas such as:
-
Metal-ion chelation and catalysis.
-
pH-responsive materials.
-
Coatings with specific adhesive or bioactive properties.
Conclusion and Future Directions
(E)-ethyl 3-(pyridin-2-yl)acrylate is a readily accessible and highly versatile chemical entity. Its synthesis, primarily through the Horner-Wadsworth-Emmons reaction, is efficient and stereoselective. The combination of a reactive acrylate moiety and a pharmaceutically relevant pyridine ring makes it a promising starting material for the synthesis of novel drug candidates and functional polymers. Future research should focus on the thorough experimental characterization of its molecular structure and a systematic evaluation of its biological activities to fully unlock its potential in drug discovery and materials science.
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Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
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National Center for Biotechnology Information. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
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PubChem. (E)-ethyl 3-(pyridin-2-yl)acrylate. [Link]
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ResearchGate. Solvent-Free Stereoselective Synthesis of (E)-Ethyl-3-Aryl-Acrylates via Wittig Reaction of Arsonium Ylide by Grinding. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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SciELO. Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. [Link]
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